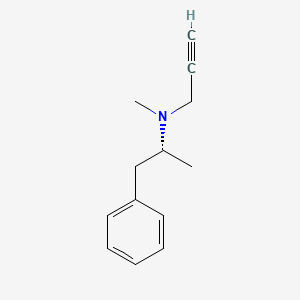

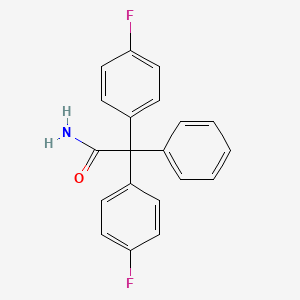

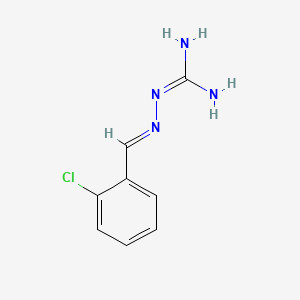

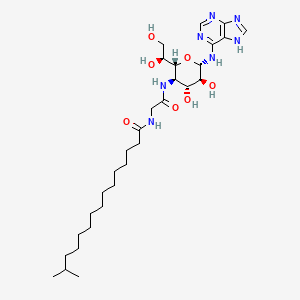

![molecular formula C20H20ClN5O2 B1681693 2-{4-[5-(4-Chlorophenyl)-4-Pyrimidin-4-Yl-1h-Pyrazol-3-Yl]piperidin-1-Yl}-2-Oxoethanol CAS No. 271576-80-8](/img/structure/B1681693.png)

2-{4-[5-(4-Chlorophenyl)-4-Pyrimidin-4-Yl-1h-Pyrazol-3-Yl]piperidin-1-Yl}-2-Oxoethanol

Overview

Description

SD-0006 is a potent and selective inhibitor of p38 alpha mitogen-activated protein kinase (MAPK). It is an orally active, ATP-competitive diaryl pyrazole compound with significant potential in treating inflammatory diseases such as rheumatoid arthritis .

Mechanism of Action

SD-0006 exerts its effects by selectively inhibiting p38 alpha MAPK. This kinase is involved in the production of pro-inflammatory cytokines. By inhibiting p38 alpha MAPK, SD-0006 reduces the production of these cytokines, thereby exerting anti-inflammatory effects .

Biochemical Analysis

Biochemical Properties

SD-06 interacts with p38α MAPK, a protein kinase involved in a variety of cellular processes including inflammation and cell differentiation . It acts as an ATP-competitive inhibitor, meaning it competes with ATP for binding to the active site of the kinase . This interaction inhibits the phosphorylation activity of the kinase, thereby modulating the biochemical reactions it is involved in .

Cellular Effects

In cellular contexts, SD-06 has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β from primary human monocytes . This suggests that SD-06 can influence cell function by modulating cell signaling pathways involved in inflammation . Additionally, it has been shown to decrease IL-1β-induced production of prostaglandin E2 in patient-derived rheumatoid arthritis synovial fibroblasts .

Molecular Mechanism

At the molecular level, SD-06 exerts its effects by binding to the active site of p38α MAPK, thereby preventing the binding of ATP . This inhibits the kinase’s ability to phosphorylate its substrates, leading to a decrease in the production of pro-inflammatory cytokines and other downstream effects of p38α MAPK activation .

Dosage Effects in Animal Models

In animal models, SD-06 has been shown to be effective in attenuating inflammation . For example, in a study using DBA/1 mice, SD-06 was administered orally at dosages of 3.75, 7.5, and 15 mg/kg . The compound was found to be highly effective in reducing inflammation, as evidenced by a dose-dependent inhibition of paw swelling .

Metabolic Pathways

Given its role as a p38α MAPK inhibitor, it is likely involved in the MAPK signaling pathway .

Subcellular Localization

Given its role as a p38α MAPK inhibitor, it is likely that it localizes to the same subcellular compartments as p38α MAPK .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of SD-0006 involves the formation of a diaryl pyrazole core. The key steps include:

Formation of the pyrazole ring: This is typically achieved through the cyclization of a hydrazine derivative with a 1,3-diketone.

Substitution reactions: The pyrazole ring is then functionalized with various substituents, including a chlorophenyl group and a pyrimidinyl group.

Final modifications: The compound is further modified to introduce the piperidinyl and hydroxyacetyl groups

Industrial Production Methods

Industrial production of SD-0006 would involve scaling up the synthetic route described above. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

SD-0006 primarily undergoes:

Substitution reactions: Introduction of various functional groups onto the pyrazole ring.

Oxidation and reduction reactions: Modifications to the substituents on the pyrazole ring

Common Reagents and Conditions

Reagents: Hydrazine derivatives, 1,3-diketones, chlorophenyl compounds, pyrimidinyl compounds, piperidinyl compounds, and hydroxyacetyl compounds.

Conditions: Typically involve heating under reflux, use of polar solvents, and sometimes the presence of catalysts

Major Products

The major product of these reactions is SD-0006 itself, with various intermediates formed during the synthesis process .

Scientific Research Applications

SD-0006 has several applications in scientific research:

Chemistry: Used as a tool compound to study the inhibition of p38 alpha MAPK.

Biology: Investigated for its effects on cellular signaling pathways involving p38 alpha MAPK.

Medicine: Explored as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.

Industry: Potential use in the development of anti-inflammatory drugs

Comparison with Similar Compounds

Similar Compounds

Doramapimod: Another p38 MAPK inhibitor with a different chemical structure.

Gossypetin: A natural compound with anti-inflammatory properties.

Uniqueness

SD-0006 is unique due to its high selectivity for p38 alpha MAPK and its oral bioavailability. This makes it a promising candidate for the development of new anti-inflammatory therapies .

properties

IUPAC Name |

1-[4-[3-(4-chlorophenyl)-4-pyrimidin-4-yl-1H-pyrazol-5-yl]piperidin-1-yl]-2-hydroxyethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN5O2/c21-15-3-1-13(2-4-15)19-18(16-5-8-22-12-23-16)20(25-24-19)14-6-9-26(10-7-14)17(28)11-27/h1-5,8,12,14,27H,6-7,9-11H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CATQHDWESBRRQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=C(C(=NN2)C3=CC=C(C=C3)Cl)C4=NC=NC=C4)C(=O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60432080 | |

| Record name | SD-06 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

397.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

271576-80-8 | |

| Record name | SD-0006 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271576808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SD-0006 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07943 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SD-06 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60432080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SD-0006 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C57VF8YO91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary target of SD-06?

A1: SD-06 is a potent inhibitor of p38α MAP kinase. [, ]

Q2: Could you elaborate on the mechanism of action of SD-06 on its target?

A2: While the provided research papers don't explicitly detail the exact binding interactions of SD-06 with p38α MAP kinase, they highlight its potent inhibitory activity. [, ] Further research is needed to elucidate the specific binding sites and molecular interactions.

Q3: Are there any known structural analogs of SD-06, and if so, how do their activities compare?

A3: The provided research papers do not discuss structural analogs of SD-06. Exploring structural modifications and their impact on activity would provide valuable insights into its structure-activity relationship (SAR).

Q4: Has the crystal structure of SD-06 in complex with its target been solved?

A6: One abstract mentions the crystal structure of human p38α in complex with SD-0006. [] Access to the full research article would provide valuable information about the binding mode and interactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.